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Compound of Interest

Compound Name: KB-5492 anhydrous

Cat. No.: B1673362

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the
safety and toxicity profile of KB-5492 anhydrous (CAS No: 129200-10-8). KB-5492 is a potent
and selective inhibitor of the sigma receptor, with an IC50 of 3.15 pM for the displacement of
[3H]1,3-di(2-tolyl)guanidine (DTG) binding.[1] It has been investigated for its cytoprotective and
anti-ulcer properties. This document synthesizes available non-clinical data, addresses
conflicting safety information, and details relevant experimental methodologies. The information
presented herein is intended to support further research and development efforts involving this
compound.

Chemical and Physical Properties

Property Value

Chemical Name KB-5492 anhydrous
CAS Number 129200-10-8
Molecular Formula C27H34N2010
Molecular Weight 546.57 g/mol
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Mechanism of Action and Signaling Pathway

KB-5492 exerts its pharmacological effects primarily through the inhibition of the sigma-1
receptor. The sigma-1 receptor is a unique ligand-operated molecular chaperone located at the
endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[2]
[3][4] Its activation or inhibition can modulate a variety of downstream signaling pathways
crucial for cell survival and homeostasis.

Under normal physiological conditions, the sigma-1 receptor is associated with the binding
immunoglobulin protein (BiP), an ER chaperone.[2][3][4] Upon stimulation by ligands or in
response to cellular stress, the sigma-1 receptor dissociates from BiP and can then interact
with various client proteins, including ion channels and receptors.[2][3][4]

As an inhibitor, KB-5492 is presumed to prevent the dissociation from BiP or block the
interaction with downstream effectors. This can influence several cellular processes:

e Calcium Signaling: The sigma-1 receptor modulates intracellular calcium levels by stabilizing
the inositol 1,4,5-trisphosphate (IP3) receptor at the ER.[5] Inhibition by KB-5492 could
therefore alter calcium homeostasis.

» ER Stress Response: The sigma-1 receptor plays a role in mitigating ER stress by
interacting with proteins like inositol-requiring enzyme 1 (IRE1).[2][6]

» lon Channel Modulation: Sigma-1 receptor activation has been shown to modulate the
activity of various ion channels.[4]

Sigma-1 Receptor Signaling Pathway

Figure 1: Simplified Sigma-1 Receptor Signaling Pathway
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Caption: Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.

Non-Clinical Safety and Toxicity

The available data on the safety and toxicity of KB-5492 anhydrous is limited and presents
some contradictions.

Acute Toxicity

Information regarding the acute toxicity of KB-5492 is derived from Safety Data Sheets (SDS)
from different suppliers, which provide conflicting classifications.

Supplier GHS Classification

) Acute toxicity, oral (Category 4)Acute toxicity,
Key Organics
dermal (Category 4)

GlpBio Not a hazardous substance or mixture

No publicly available studies have reported specific LD50 values for KB-5492. The GHS
Category 4 classification suggests the following approximate LD50 ranges:

Exposure Route GHS Category 4 LD50 Range
Oral (rat) >300 and <2000 mg/kg body weight[7][8][9][10]
Dermal (rat or rabbit) >1000 and <2000 mg/kg body weight[7][8][9][10]

It is crucial for researchers to handle this compound with appropriate caution, taking into
account the potential for acute toxicity as indicated by the Category 4 classification, despite the
conflicting information.

In Vivo Observations

A study by Morimoto et al. (1994) investigated the gastroprotective effects of KB-5492 in male
Sprague-Dawley rats. In this study, oral gavage administration of KB-5492 at a dose of 200
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mg/kg was shown to prevent macroscopic gastric mucosal lesions induced by ethanol and
acidified aspirin.[1] The publication did not report any overt signs of toxicity at this dose.[1]

Species Route Dose Observation Reference

Reduced length
of gastric lesions;
prevented deep
mucosal lesions

Rat (Sprague- o

Oral (p.o.) 200 mg/kg and exfoliation of  [1]

Dawley) L
surface epithelial
cells. No overt
toxicity was

reported.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of KB-5492 are not publicly
available. However, standardized guidelines, such as those from the Organisation for
Economic Co-operation and Development (OECD), are typically followed for such evaluations.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method is designed to classify a substance based on its acute oral toxicity.

Test Animals: Healthy, young adult rodents (typically female rats).

e Housing and Feeding: Standard laboratory conditions with controlled temperature, humidity,
and a 12-hour light/dark cycle. Standard diet and water are provided ad libitum.

o Dose Administration: The test substance is administered in a single dose by gavage. The
volume administered should generally not exceed 1 mL/100g of body weight for aqueous
solutions.

e Procedure: A stepwise procedure is used, with a group of animals being dosed at a defined
level. The outcome (mortality or survival) determines the next step.
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« Observation Period: Animals are observed for a total of 14 days for signs of toxicity and
mortality. Body weight is recorded weekly.

+ Pathology: At the end of the observation period, all surviving animals are euthanized and
subjected to a gross necropsy.

Experimental Workflow for Acute Oral Toxicity Testing
(OECD 423)

Figure 2: Workflow for OECD 423 Acute Oral Toxicity Test
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

